molecular formula C7H16ClN B12293679 2-Methylcyclohexanamine hydrochloride CAS No. 10049-61-3

2-Methylcyclohexanamine hydrochloride

Cat. No.: B12293679
CAS No.: 10049-61-3
M. Wt: 149.66 g/mol
InChI Key: XCLFCWFKPOQAHM-UHFFFAOYSA-N
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Description

2-Methylcyclohexanamine hydrochloride is an organic compound with the molecular formula C7H15N·HCl. It is a derivative of cyclohexylamine, where a methyl group is attached to the second carbon of the cyclohexane ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexanamine hydrochloride can be synthesized through the hydrogenation of 2-methylcyclohexanone in the presence of ammonia. The reaction typically involves the use of a nickel or cobalt catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of ammonia with 2-methylcyclohexanol. This process is carried out in a sealed reactor to prevent the escape of ammonia gas .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form various amines, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are typically employed.

Major Products:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

2-Methylcyclohexanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

  • Cyclohexylamine
  • 2-Methylcyclohexanol
  • 2-Methylcyclohexanone

Comparison: 2-Methylcyclohexanamine hydrochloride is unique due to the presence of the methyl group on the cyclohexane ring, which imparts different chemical and physical properties compared to its analogs. For instance, it has a higher boiling point and different reactivity patterns in substitution reactions .

Properties

CAS No.

10049-61-3

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

2-methylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H

InChI Key

XCLFCWFKPOQAHM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N.Cl

Origin of Product

United States

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